5-Nitrovanillin

Overview

Description

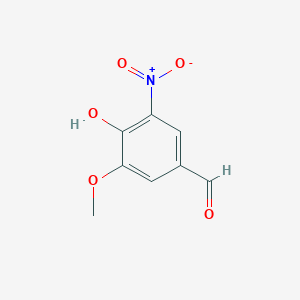

5-Nitrovanillin (C₈H₇NO₅, molecular weight: 197.14 g/mol) is a nitro-substituted derivative of vanillin, characterized by a nitro group (-NO₂) at the 5-position of the benzene ring. It is a yellow to green crystalline powder with a melting point of 172–175°C and a density of 1.456 g/cm³ . The compound is synthesized via nitration of vanillin using nitric acid and is utilized in diverse applications, including:

- Organic Synthesis: As a precursor for pyrroloiminoquinone alkaloids (e.g., makaluvamines) and iodoaniline intermediates .

- Environmental Chemistry: A product of heterogeneous reactions between methoxyphenols (e.g., ferulic acid) and NO₃ radicals in atmospheric processes .

- Chemosensors: Functionalized into nitrovanillin azine (NA) for selective sulfide anion detection via colorimetric responses .

- Lignin Valorization: Produced during biphasic oxidative depolymerization of lignin using nitrate salts as catalysts .

Preparation Methods

Traditional Nitration with Nitric Acid in Glacial Acetic Acid

The conventional method for synthesizing 5-nitrovanillin involves electrophilic aromatic nitration of vanillin using concentrated nitric acid () in glacial acetic acid () . The reaction proceeds via the following mechanism:

3 \xrightarrow{\text{CH}3\textCOOH} \text{this compound} + \text{H}_2\text{O}

Key Parameters:

-

Nitrating Agent : Concentrated nitric acid (65–70%).

-

Solvent : Glacial acetic acid.

-

Temperature : 20–40°C.

-

Reaction Time : 2–4 hours.

Limitations:

-

High nitric acid consumption generates significant waste acid, necessitating costly neutralization and disposal .

-

Competing oxidation side reactions due to nitric acid’s strong oxidizing properties, leading to byproducts like vanillic acid .

-

Labor-intensive purification steps (e.g., recrystallization from ethanol/water mixtures) .

Cerium Ammonium Nitrate (CAN)-Mediated Nitration

A patented green chemistry approach employs cerium ammonium nitrate (, CAN) as a nitrating agent, acetic acid as a solvent, and polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst . The reaction equation is:

3\text{COOH}} \text{this compound} + \text{Ce}^{3+} + \text{NH}4^+ + \text{NO}_3^-

Key Parameters:

-

Molar Ratio : Vanillin:CAN = 1:0.6–1.6.

-

Catalyst : PEG-400 (vanillin:PEG-400 = 1:1.25).

-

Solvent : Acetic acid (5–90% v/v).

-

Temperature : 20–60°C.

-

Reaction Time : 1.0–2.5 hours.

Advantages:

-

Reduced acid waste and milder conditions due to CAN’s selective nitration capability .

-

PEG-400 enhances reaction kinetics by facilitating reagent mixing in the heterogeneous system .

-

Simplified purification (direct precipitation in ice water) .

Low-Temperature Nitration in Dichloromethane

A recent innovation involves nitrating vanillin in dichloromethane () at sub-5°C temperatures . This method minimizes side reactions and improves regioselectivity:

3 \xrightarrow[\text{<5°C}]{\text{CH}2\text{Cl}2} \text{this compound} + \text{H}2\text{O}

Key Parameters:

-

Solvent : Dichloromethane.

-

Temperature : 0–5°C.

-

Reaction Time : 1–2 hours.

Advantages:

-

Enhanced nitro-group regioselectivity at C5 due to controlled temperature .

-

Reduced decomposition of heat-sensitive intermediates.

-

Compatible with subsequent functionalization for sensor applications .

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization Strategies

Nitration Regioselectivity

The nitro group () preferentially substitutes the para position relative to the methoxy group () in vanillin. However, steric and electronic effects from the hydroxyl () and aldehyde () groups direct nitration to the C5 position . CAN’s cerium(IV) ion stabilizes the transition state, enhancing para selectivity .

Solvent Effects

-

Acetic Acid : Polar protic solvent stabilizes nitronium ion () formation, accelerating nitration .

-

Dichloromethane : Non-polar solvent reduces side reactions but requires stringent temperature control .

Catalyst Role

PEG-400 acts as a phase-transfer catalyst, solubilizing CAN in the acetic acid medium and improving vanillin’s accessibility to the nitrating agent .

Industrial and Environmental Considerations

While the traditional method remains prevalent in small-scale laboratories, industrial applications favor the CAN method for its scalability and reduced environmental footprint . The low-temperature method is emerging for specialty chemicals requiring high purity, such as pharmaceutical intermediates .

Chemical Reactions Analysis

Chemical Reactions of 5-Nitrovanillin

This compound is a versatile compound due to its hydroxyl, methoxy, aldehyde, and nitro groups, which allows it to participate in different chemical reactions .

Types of Reactions:

-

Oxidation

-

Reduction

-

Substitution

Oxidation

The aldehyde group in this compound can be oxidized to form a carboxylic acid.

-

Product : 5-Nitrovanillic acid

-

Common oxidizing agents : Potassium permanganate and chromium trioxide

-

Reduction

The nitro group in this compound can be reduced to an amino group.

-

Product : 5-Aminovanillin

-

Common reducing agents : Sodium borohydride or hydrogen gas with a catalyst

-

Substitution

The hydroxyl and methoxy groups in this compound can undergo nucleophilic substitution reactions. These reactions involve alkyl halides or acyl chlorides under either basic or acidic conditions.

Comparison with Similar Compounds

Scientific Research Applications

Synthesis of 5-Nitrovanillin

This compound is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid. This process yields approximately 75% under standard conditions, while optimized methods can achieve yields up to 88% using acetyl nitrate with silica gel as a catalyst . The synthesis pathway is illustrated below:

- Nitration Reaction : Vanillin reacts with nitric acid.

- Solvent Use : Glacial acetic acid facilitates the reaction.

- Recrystallization : The product is purified from solvents like ethanol or acetic acid.

Chemical Synthesis

This compound serves as a starting material for synthesizing various compounds:

- Phenethylamines : Used in the production of psychoactive substances.

- Coenzyme Q : Important for energy production in cells.

- COMT Inhibitors : Critical in treating Parkinson's disease .

Biological Studies

Research has shown that this compound can influence cellular processes:

- Enzyme Inhibition : It acts as a precursor for catechol-O-methyltransferase inhibitors, which are important in neuropharmacology .

- Anti-Glycation Activity : Derivatives of nitrovanillin have demonstrated potential anti-glycation effects, which are significant in diabetes research .

Chemosensors

Recent studies have explored the use of this compound as a chemosensor for detecting anions:

- Colorimetric Changes : The compound can form complexes with anions leading to observable color changes, making it useful in environmental monitoring .

Case Study 1: COMT Inhibitors

A study focused on synthesizing derivatives of this compound that serve as COMT inhibitors showed promising results in enhancing dopamine levels in the brain, potentially alleviating symptoms associated with Parkinson's disease. The molecular docking studies confirmed strong binding affinities with the target enzyme .

Case Study 2: Anti-Glycation Activity

In vitro evaluations of nitrovanillin derivatives revealed significant anti-glycation activity, with some analogues showing IC50 values lower than that of standard reference compounds. This indicates their potential therapeutic role in managing diabetic complications .

Mechanism of Action

The mechanism of action of 5-Nitrovanillin involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It acts as an inhibitor of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters.

Molecular Pathways: The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

5-Nitrovanillin belongs to a family of vanillin derivatives modified at the 5-position. Key structural analogs and their comparative properties are outlined below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in this compound enhances electrophilic substitution reactivity compared to vanillin, making it more reactive in nitration and condensation reactions . In contrast, bromo and iodo substituents in 5-bromo/iodovanillin facilitate halogen-specific reactions (e.g., Suzuki coupling) .

Environmental Reactivity :

- In atmospheric reactions, this compound forms via nitro-substitution on vanillin (pathway I), whereas 5-nitroferulic acid arises from further oxidation of ferulic acid (pathway II). The latter has a carboxylic acid group, increasing its solubility in aqueous environments .

Chemosensor Selectivity: The nitro group in this compound enables deprotonation of the -OH group upon interaction with S²⁻, triggering a color change (light yellow → dark green).

Biological Activity

5-Nitrovanillin, chemically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin distinguished by the presence of a nitro group at the ortho position relative to the hydroxyl group. This compound has garnered attention in various fields, particularly for its biological activities, which include antimicrobial, anticancer, and anti-glycation properties. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as a yellow crystalline solid that is sparingly soluble in water but readily dissolves in alkaline solutions and methanol. The compound is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding approximately 75% to 88% depending on the method used .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of synthetic analogues derived from this compound were evaluated for their efficacy against various bacterial and fungal strains. The results indicated that certain derivatives showed promising activity:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 0.20 | Trichophyton mentagrophytes |

| 4b | 0.25 | Escherichia coli |

| 4k | 0.30 | Staphylococcus aureus |

These findings suggest that modifications to the nitrovanillin structure can enhance its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 52.59 |

| 4k | HeLa | 43.63 |

| - | MDA-MB-231 | Varies |

The mechanism of action appears to involve cell cycle arrest, particularly an increase in subG1 phase cells, indicating apoptosis induction .

Anti-glycation Activity

This compound has also been studied for its anti-glycation properties, which are crucial in preventing diabetes-related complications. A series of Schiff base analogues derived from nitrovanillin were synthesized and evaluated for their ability to inhibit glycation:

| Analogue | IC50 (µM) |

|---|---|

| 4a | 121±1.0 |

| 4f | 95.0±0.7 |

| Rutin | 180±0.8 |

These results indicate that certain analogues possess superior anti-glycation activity compared to standard references like rutin .

Study on Antimicrobial Efficacy

In a recent publication, researchers synthesized several nitrovanillin derivatives and assessed their antimicrobial activity against five bacterial strains and three fungal strains. Compounds exhibiting low MIC values were identified as potential candidates for pharmacological applications due to their effective inhibition of microbial growth.

Study on Anticancer Mechanisms

Another study focused on the effects of nitrovanillin derivatives on the cell cycle dynamics of cancer cells. The results indicated that treatment with these compounds resulted in significant alterations in cell cycle progression, particularly promoting apoptosis in cancerous cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitrovanillin, and how can purity be optimized during synthesis?

- Methodology :

- Nitration of vanillin : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity (melting point validation: 177–179°C) .

- Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV-Vis spectroscopy (λ_max = 320 nm) to confirm absence of by-products like 3-nitrovanillin .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodology :

- FT-IR : Identify nitro (NO₂) stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, and aldehyde (CHO) peaks at 2850–2720 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.8–8.2 ppm) and aldehyde proton (δ 9.8 ppm) in DMSO-d₆. Cross-validate with DEPT-135 for CH₂/CH₃ groups .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 197.14 (C₈H₇NO₅) .

Q. What are the key solubility properties of this compound in common organic solvents, and how do they influence reaction design?

- Methodology :

- Solubility screening : Use shake-flask method at 25°C. Document solubility in DMSO (>100 mg/mL), ethanol (~50 mg/mL), and water (<1 mg/mL) .

- Impact on reactions : Prefer DMSO for reactions requiring high solubility (e.g., catalytic studies), but ensure inert atmosphere to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (177–179°C vs. 170–175°C) for this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Perform heating rate-controlled DSC (5°C/min under N₂) to detect polymorphic transitions or impurities affecting melting behavior .

- Reproducibility testing : Synthesize batches using literature protocols (e.g., US 2007/006246) and compare purity via HPLC area-% analysis .

Q. What experimental strategies optimize the stability of this compound in long-term storage for calibration purposes?

- Methodology :

- Storage conditions : Store in amber vials at −20°C under argon to prevent photodegradation and oxidative decomposition of the aldehyde group .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., nitroso derivatives) .

Q. How does this compound function as a calibrant for ion mobility spectrometry (IMS), and what parameters require optimization?

- Methodology :

- Drift time calibration : Use this compound’s distinct mobility (e.g., reduced mobility value K₀ = 1.85 cm²/Vs) to standardize IMS instruments. Validate against reference compounds like 2,4-dinitrotoluene .

- Parameter optimization : Adjust inlet temperature (120–150°C) and drift gas flow rate to balance signal intensity and resolution .

Q. What statistical approaches are recommended for analyzing variability in reaction yields during this compound synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to evaluate factors (temperature, nitration time) and interactions affecting yield. Use ANOVA for significance testing .

- Uncertainty quantification : Calculate confidence intervals (95% CI) for batch yields and employ Monte Carlo simulations to model process robustness .

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYRTJBFMZHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075344 | |

| Record name | 5-Nitrovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitrovanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6635-20-7 | |

| Record name | 5-Nitrovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrovanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrovanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.